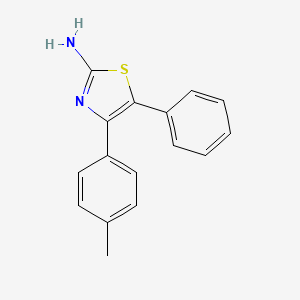

5-Phenyl-4-(p-tolyl)thiazol-2-amine

Description

General Overview of Thiazole (B1198619) Scaffold in Chemical Research

The thiazole ring, a five-membered aromatic heterocycle containing one sulfur and one nitrogen atom, is a privileged scaffold in medicinal chemistry and materials science. mdpi.comdrugbank.comnih.gov Its unique electronic properties and ability to act as a bioisostere for other functional groups have made it a fundamental building block in the design of novel bioactive molecules. mdpi.combldpharm.com The thiazole nucleus is present in a variety of natural products, most notably in vitamin B1 (thiamine), and is a key component of numerous clinically approved drugs. scirp.orgchemtube3d.commdpi.com

The versatility of the thiazole scaffold is demonstrated by its presence in drugs with a wide array of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antifungal properties. mdpi.combldpharm.comnanobioletters.com This broad spectrum of activity has spurred extensive research into the synthesis and derivatization of thiazole-containing compounds, with the goal of developing new therapeutic agents. scirp.org Furthermore, thiazole derivatives have found applications in materials science as conductive polymers, components of organic light-emitting diodes (OLEDs), and corrosion inhibitors. drugbank.com

Rationale for Focusing on 5-Phenyl-4-(p-tolyl)thiazol-2-amine in Academic Inquiry

The specific compound, this compound, is a member of the 4,5-diaryl-substituted 2-aminothiazole (B372263) family. While extensive academic research focusing solely on this exact molecule (CAS number 75745-30-1) is not widely available in public literature, its chemical structure suggests a strong rationale for its investigation in academic and industrial research. bldpharm.com The interest in this compound stems from the established biological significance of the 4,5-diaryl-2-aminothiazole scaffold.

Research has shown that the presence of two aryl groups at the 4 and 5 positions of the thiazole ring can significantly influence the biological activity of the molecule. These aryl groups provide a platform for introducing various substituents, allowing for the fine-tuning of the compound's steric and electronic properties to optimize its interaction with biological targets. For instance, a recent study highlighted a series of 5-phenylthiazol-2-amine (B1207395) derivatives as novel and potent inhibitors of phosphatidylinositol 4-kinase IIIβ (PI4KIIIβ), which in turn inhibit the PI3K/AKT signaling pathway, demonstrating significant antitumor activity. nih.gov

The investigation of this compound is therefore a logical step in the exploration of this chemical space. The phenyl and p-tolyl groups offer a specific combination of aromatic and aliphatic character that can be systematically compared to other diaryl derivatives. Such studies are crucial for developing a comprehensive understanding of the structure-activity relationships (SAR) within this class of compounds, which can guide the rational design of more potent and selective therapeutic agents.

Historical Context of Related Chemical Classes in Fundamental Research

The primary and most historically significant method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis, first reported by Arthur Rudolf Hantzsch in 1887. chemtube3d.comwikipedia.org This reaction involves the condensation of an α-haloketone with a thiourea (B124793) or a related thioamide derivative. cbijournal.comresearchgate.net The general mechanism involves the initial formation of an intermediate by the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by cyclization and dehydration to form the thiazole ring. researchgate.net

The Hantzsch synthesis has been a cornerstone of heterocyclic chemistry for over a century due to its reliability, versatility, and the ready availability of starting materials. cbijournal.comresearchgate.net It has been adapted and modified over the years to improve yields, expand the substrate scope, and develop more environmentally friendly protocols, including solvent-free and microwave-assisted conditions. cbijournal.comnih.gov The enduring importance of the Hantzsch synthesis underscores its fundamental role in enabling the exploration of the chemical and biological properties of the vast family of thiazole derivatives, including this compound.

Detailed Research Findings

While specific research data for this compound is limited in publicly accessible literature, data for closely related compounds provide insight into the expected physicochemical and spectral properties of this class of molecules.

Table 1: Physicochemical and Spectral Data for N-(2-nitrophenyl)-4-(p-tolyl)thiazol-2-amine

This table presents data for a closely related analogue, highlighting the typical characterization data obtained for this class of compounds.

| Property | Value |

| Molecular Formula | C₁₆H₁₃N₃O₂S |

| Molecular Weight | 311.36 g/mol |

| Appearance | Yellow solid |

| Melting Point | 140-142 °C |

| HRMS (m/z) | Calculated for [C₁₆H₁₃N₃O₂S + H⁺]: 312.0762, Observed: 312.0801 |

| IR (νₘₐₓ/cm⁻¹) | 3208 (N-H), 1610 (C=C), 1555 (C=N) |

| ¹H NMR (500 MHz, DMSO-d₆) δ | 9.58 (s, 1H), 8.18 – 8.12 (m, 2H), 7.73 – 7.67 (m, 2H), 7.58 – 7.51 (m, 3H), 7.50 – 7.44 (m, 2H) |

| ¹³C NMR (125 MHz, DMSO-d₆) δ | 161.35, 151.58, 144.82, 142.02, 135.12, 131.88, 128.39, 126.92, 125.69, 118.15, 109.83 |

| Data sourced from nanobioletters.com |

Table 2: Computed Properties for 5-(p-Aminophenyl)-4-(p-tolyl)-2-thiazolamine

This table shows computed data for another closely related compound, providing further predictive information.

| Property | Value |

| Molecular Formula | C₁₆H₁₅N₃S |

| Molecular Weight | 281.4 g/mol |

| XLogP3 | 3.6 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Exact Mass | 281.09866866 Da |

| Topological Polar Surface Area | 93.2 Ų |

| Heavy Atom Count | 20 |

| Data sourced from nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2S/c1-11-7-9-12(10-8-11)14-15(19-16(17)18-14)13-5-3-2-4-6-13/h2-10H,1H3,(H2,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANFBEWMAKVJSIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(SC(=N2)N)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Theoretical Investigations of 5 Phenyl 4 P Tolyl Thiazol 2 Amine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using DFT with various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311++G(d,p)), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of the molecule.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in defining a molecule's electronic behavior. The HOMO acts as an electron donor, while the LUMO is the electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity, kinetic stability, and optical properties. researchgate.net A small energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. shd-pub.org.rs

For substituted thiazole (B1198619) derivatives, the HOMO is typically localized over the electron-rich regions, such as the aminothiazole and phenyl rings, while the LUMO is distributed over the π-conjugated system. In a study on 3-phenylbenzo[d]thiazole-2(3H)-imine and its derivatives, DFT calculations showed that the HOMO-LUMO gap is sensitive to substituents on the phenyl ring. shd-pub.org.rs Electron-withdrawing groups tend to lower the energies of both orbitals and can decrease the energy gap, increasing reactivity.

Table 1: Representative Calculated HOMO-LUMO Energy Gaps for Analogous Thiazole Derivatives This table presents data for structurally related compounds to illustrate typical values, as specific data for 5-Phenyl-4-(p-tolyl)thiazol-2-amine is not available in the cited literature.

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|---|

| trans-4-[(di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl- shd-pub.org.rsresearchgate.netnih.govthiadiazol-2-yl)-imine | DFT/B3LYP/6-31G(d,p) | - | - | 2.71 | mdpi.com |

| 2-(4-amino-2-phenylaminothiazol-5-oyl)-N-methylbenzimidazole | DFT/B3LYP/3-21G | - | - | - | researchgate.net |

| 3-phenylbenzo[d]thiazole-2(3H)-imine | M06-2x/6-311++G** | -7.01 | 0.15 | 7.16 | shd-pub.org.rs |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps identify sites susceptible to electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red or yellow) correspond to electron-rich areas and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. nih.gov

For this compound, the MEP map would be expected to show the most negative potential localized on the nitrogen atoms of the thiazole ring and the exocyclic amino group, due to their lone pairs of electrons. The hydrogen atoms of the amino group and the aromatic rings would exhibit positive potential. This distribution highlights the primary sites for hydrogen bonding and interaction with electrophiles.

Computational methods are widely used to predict spectroscopic data, which serves as a powerful aid in the structural elucidation and confirmation of newly synthesized compounds.

NMR Chemical Shifts

Gauge-Independent Atomic Orbital (GIAO) calculations using DFT can provide theoretical predictions of ¹H and ¹³C NMR chemical shifts. These calculated values, when compared with experimental data, help in the precise assignment of signals. For a closely related compound, 2-amino-4-(p-tolyl)thiazole, experimental ¹H NMR data shows characteristic signals for the aromatic protons, the thiazole proton, the amino protons, and the methyl protons. chemicalbook.com Theoretical calculations for this compound would predict distinct signals for the non-equivalent phenyl and p-tolyl rings.

Table 2: Representative Experimental ¹H NMR Data for an Analogous Compound This table presents experimental data for 2-Amino-4-(p-tolyl)thiazole to provide a reference, as specific data for this compound is not available in the cited literature.

| Compound | Solvent | Proton Signals (δ ppm) | Source |

|---|

IR Vibrational Frequencies

Theoretical calculations of vibrational frequencies are instrumental in assigning bands in an experimental FT-IR spectrum. The calculated frequencies are often scaled by a factor (e.g., 0.96 for B3LYP) to correct for anharmonicity and other systematic errors. researchgate.net For this compound, key vibrational modes would include the N-H stretching of the amino group, C=N stretching of the thiazole ring, C-S stretching, and various C-H stretching and bending modes of the aromatic rings.

Table 3: Typical Calculated IR Frequencies for Functional Groups in Thiazole Derivatives This table lists characteristic frequency ranges for key functional groups found in related thiazole compounds.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | References |

|---|---|---|

| N-H Asymmetric & Symmetric Stretching | 3300 - 3500 | mdpi.comcbijournal.com |

| Aromatic C-H Stretching | 3000 - 3100 | mdpi.com |

| C=N Stretching (Thiazole Ring) | 1640 - 1670 | mdpi.com |

| N-H Bending | 1600 - 1650 | researchgate.net |

| Aromatic C=C Stretching | 1450 - 1600 | mdpi.com |

UV-Vis Absorption Maxima

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic transitions and UV-Vis absorption spectra. mdpi.com The calculations can determine the absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. For aromatic thiazole derivatives, the absorption spectra typically show intense bands corresponding to π → π* transitions within the conjugated system. Calculations for 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione, a related heterocyclic system, identified π → π* transitions above 250 nm. researchgate.net Similar transitions would be expected for this compound.

The aromatic character of the phenyl, tolyl, and thiazole rings can be quantified using computational methods like Nucleus-Independent Chemical Shift (NICS). NICS values calculated at the center of a ring provide a measure of magnetic shielding; negative values indicate aromatic character, while positive values suggest anti-aromaticity. shd-pub.org.rs

Natural Bond Orbital (NBO) analysis is used to study charge delocalization and hyperconjugative interactions within the molecule. This analysis can quantify the stabilization energy associated with electron delocalization, such as the interaction between the lone pair of the amino nitrogen and the π* antibonding orbitals of the thiazole ring. These interactions are crucial for the molecule's stability and electronic properties. shd-pub.org.rs

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques explore the three-dimensional structure and dynamic behavior of molecules, providing insights into their conformational preferences and the stability of different isomers.

The three-dimensional structure of this compound is not rigid. Rotation can occur around the single bonds connecting the phenyl and p-tolyl rings to the thiazole core. Conformational analysis involves mapping the molecule's potential energy as a function of these rotational angles (dihedral angles). By performing a Potential Energy Surface (PES) scan, the most stable, low-energy conformations can be identified. nih.gov These stable conformers represent the most likely shapes the molecule will adopt. For this molecule, the key dihedral angles would be those defining the orientation of the phenyl and tolyl rings relative to the thiazole ring. Steric hindrance between the rings would play a significant role in determining the lowest energy conformation.

Like many 2-amino-substituted heterocycles, this compound can exist in different tautomeric forms: the amino form and the imino form. Tautomerism is a critical factor as the different forms can have distinct chemical reactivities and biological activities. nih.gov

Quantum chemical calculations are highly effective at determining the relative stabilities of these tautomers by computing their total energies. Studies on the parent 2-aminothiazole (B372263) have shown that the amino tautomer is the more stable form. researchgate.net Similarly, extensive computational work on 2-aminopyridine (B139424) derivatives also found the canonical amino structure to be significantly more stable than its imino tautomer. nih.gov It is therefore highly probable that for this compound, the amino form is the predominant and most stable tautomer in the gas phase and in various solvents.

Table 4: Calculated Relative Energies for Tautomers of an Analogous Heterocycle This table shows results for 2-Amino-4-methylpyridine to illustrate the typical energy difference between amino and imino tautomers.

| Tautomer | Method | Relative Energy (kcal/mol) | Conclusion | Source |

|---|---|---|---|---|

| 2-Amino-4-methylpyridine (Amino form) | B3LYP/6-311++G(d,p) | 0.00 | Most Stable | nih.gov |

Solvent Effects and Solvation Models

The biological activity and physicochemical properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational studies on the effect of solvents on molecules similar to this compound often employ both implicit and explicit solvation models to understand these interactions.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and is often used to calculate the effect of the solvent on the electronic structure and geometry of the solute. For a molecule like this compound, calculations in solvents of varying polarity (e.g., from non-polar hexane (B92381) to polar water) can predict changes in properties such as dipole moment and the energies of frontier molecular orbitals (HOMO and LUMO). These calculations can indicate how the molecule's reactivity and spectral properties might change in different biological environments.

Explicit solvation models, on the other hand, involve including a number of individual solvent molecules around the solute. This approach is more computationally intensive but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding. For this compound, explicit models could be used to study the specific interactions of water or other protic solvents with the amino group and the thiazole nitrogen atom.

A hypothetical study on this compound might involve the following steps:

Geometry optimization of the molecule in the gas phase using a method like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d,p)).

Re-optimization of the geometry in different solvents (e.g., cyclohexane, ethanol, and water) using a continuum solvation model.

Calculation of electronic properties in each solvent to assess the impact of solvent polarity.

The following table illustrates hypothetical changes in the dipole moment of this compound in different solvents, which would be a typical output of such a study.

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) |

| Gas Phase | 1 | 3.5 |

| Cyclohexane | 2.02 | 4.2 |

| Ethanol | 24.55 | 5.8 |

| Water | 80.1 | 6.5 |

Theoretical Studies on Intermolecular Interactions

The way molecules interact with each other in the solid state or with biological macromolecules is crucial for their function. Theoretical studies of these interactions for this compound would focus on hydrogen bonding and aromatic interactions.

The 2-amino group in this compound can act as a hydrogen bond donor, while the nitrogen atom in the thiazole ring can act as a hydrogen bond acceptor. This allows for the formation of various hydrogen bonding networks. In the solid state, it is common for 2-aminothiazole derivatives to form dimers through N-H···N hydrogen bonds. researchgate.netsoton.ac.uk

Computational analysis, often in conjunction with X-ray crystallography data of related compounds, can be used to characterize these hydrogen bonds. This includes calculating the bond lengths, angles, and energies of these interactions. Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions in crystal structures. For a related compound, 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl- fiveable.menih.govencyclopedia.pubthiadiazol-2-yl)-imine, Hirshfeld analysis revealed weak C−H⋯N hydrogen bonds. fiveable.me

For this compound, a theoretical study would likely predict the formation of centrosymmetric dimers via N-H···N hydrogen bonds between the amino group of one molecule and the thiazole nitrogen of another. The strength of these bonds can be estimated using DFT calculations.

The phenyl and p-tolyl rings in this compound provide opportunities for π-stacking and other aromatic interactions. These non-covalent interactions are important for the stability of crystal structures and for the binding of the molecule to biological targets. wikipedia.org There are three main types of π-stacking interactions: sandwich, parallel-displaced, and T-shaped. encyclopedia.pub

Sandwich: The aromatic rings are stacked directly on top of each other. This arrangement is generally electrostatically unfavorable. wikipedia.org

Parallel-displaced: The aromatic rings are parallel but offset from each other. This is an energetically favorable arrangement. nih.gov

T-shaped (or edge-to-face): The edge of one aromatic ring points towards the face of another. This is also an energetically favorable interaction.

Theoretical calculations can determine the preferred geometry and energy of these interactions. For this compound, it is likely that parallel-displaced and T-shaped interactions between the phenyl and p-tolyl rings of adjacent molecules would be observed in the solid state. DFT calculations, including dispersion corrections, are necessary to accurately model these weak interactions. wikipedia.org

Theoretical Structure-Activity Relationship (SAR) Frameworks

Theoretical SAR frameworks aim to establish a correlation between the chemical structure of a compound and its biological activity. This is a cornerstone of modern drug design.

QSAR studies involve the development of mathematical models that relate the biological activity of a series of compounds to their physicochemical properties, which are represented by molecular descriptors. fiveable.me These descriptors can be calculated from the molecular structure and can be categorized as electronic, steric, hydrophobic, or topological.

For a series of derivatives of this compound, a QSAR study would involve:

Synthesizing and testing a series of analogues for a specific biological activity.

Calculating a wide range of molecular descriptors for each analogue.

Using statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a QSAR model that correlates a subset of the descriptors with the observed biological activity. biolscigroup.us

The following table shows some of the key descriptors that would be calculated for a QSAR study of this compound analogues. The values for the closely related compound 5-(p-Aminophenyl)-4-(p-tolyl)-2-thiazolamine are provided as an example. nih.gov

| Descriptor | Description | Example Value for a Related Compound |

| Molecular Weight | Mass of the molecule | 281.4 g/mol |

| LogP | Octanol-water partition coefficient (hydrophobicity) | 3.6 |

| Hydrogen Bond Donors | Number of N-H or O-H bonds | 2 |

| Hydrogen Bond Acceptors | Number of N or O atoms | 4 |

| Polar Surface Area (PSA) | Surface area of polar atoms | 93.2 Ų |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -5.2 eV (Hypothetical) |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV (Hypothetical) |

A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. laccei.org

A pharmacophore is an abstract description of the molecular features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. These features include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Computational pharmacophore modeling can be performed in two ways:

Ligand-based: When the structure of the target is unknown, a set of active molecules is superimposed to identify common chemical features.

Structure-based: When the 3D structure of the target is known, the interactions between the target and a bound ligand are analyzed to define the key features.

For this compound, a ligand-based pharmacophore model could be generated from a set of its biologically active analogues. nih.gov A hypothetical pharmacophore for a kinase inhibitor, for example, might consist of:

One hydrogen bond donor (the amino group).

One hydrogen bond acceptor (the thiazole nitrogen).

Two aromatic rings (the phenyl and p-tolyl groups).

This pharmacophore model can then be used as a 3D query to screen large compound libraries to identify new potential hits with diverse chemical scaffolds.

Chemical Reactivity and Derivatization Strategies of 5 Phenyl 4 P Tolyl Thiazol 2 Amine

Reactivity of the Thiazole (B1198619) Ring System

The thiazole ring in 5-phenyl-4-(p-tolyl)thiazol-2-amine is an electron-rich heteroaromatic system. The presence of the amino group at the 2-position further enhances its nucleophilic character. However, the substitution pattern, with bulky phenyl and p-tolyl groups at positions 5 and 4 respectively, sterically hinders certain reactions and influences the regioselectivity of others.

Electrophilic Substitution Reactions

In general, electrophilic substitution in 2-aminothiazoles preferentially occurs at the C5 position, which is the most electron-rich carbon atom. However, in the case of this compound, this position is already substituted with a phenyl group. Therefore, electrophilic attack on the thiazole ring itself is less common and would require harsh reaction conditions, potentially leading to a mixture of products or reaction at the more activated phenyl or p-tolyl rings.

Studies on related 4,5-diaryl-2-aminothiazoles have not extensively reported electrophilic substitution on the thiazole ring, likely due to the steric hindrance and the deactivating effect of the aryl groups. Any electrophilic attack would likely be directed to the appended aromatic rings, with the specific position of substitution being governed by the directing effects of the existing substituents on those rings.

Nucleophilic Substitution Reactions

Nucleophilic substitution on the thiazole ring of this compound is not a facile process due to the electron-rich nature of the ring. Such reactions typically require the presence of a good leaving group on the thiazole ring. For instance, if a halogen atom were present at the C5 position of a 4-aryl-2-aminothiazole, it could be displaced by a strong nucleophile. mdpi.com

In the context of the title compound, a hypothetical pathway to introduce further diversity would involve the initial synthesis of a 5-halo-4-(p-tolyl)thiazol-2-amine derivative, which could then undergo nucleophilic substitution. However, direct nucleophilic substitution on the unsubstituted this compound is not a typical derivatization strategy.

Functionalization of the Amino Group

The exocyclic amino group at the C2 position is a primary site for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives.

Acylation and Alkylation Reactions

The 2-amino group of this compound readily undergoes acylation with acyl chlorides or acid anhydrides to form the corresponding amides. mdpi.comnih.gov These reactions are typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen halide or carboxylic acid byproduct.

Table 1: Examples of Acylation Reactions of 2-Aminothiazole (B372263) Derivatives

| Acylating Agent | Product Type | General Conditions | Reference |

| Acyl Chlorides | N-(Thiazol-2-yl)amides | Base (e.g., pyridine, triethylamine), inert solvent | nih.gov |

| Acid Anhydrides | N-(Thiazol-2-yl)amides | Heating, optional catalyst | nih.gov |

Alkylation of the 2-amino group can lead to the formation of secondary or tertiary amines. The regioselectivity of alkylation (N-alkylation vs. ring alkylation) can be influenced by the reaction conditions. In the presence of a strong base like sodium amide, N-alkylation is generally favored. rsc.org

Table 2: Alkylation of 2-Aminothiazole Derivatives

| Alkylating Agent | Product Type | Conditions | Reference |

| Alkyl Halides | N-Alkyl-2-aminothiazoles | Base (e.g., NaNH2) | rsc.org |

Formation of Schiff Bases and Related Imines

The primary amino group of this compound can condense with various aldehydes and ketones to form Schiff bases (imines). researchgate.netnih.gov This reaction is typically acid-catalyzed and involves the removal of water to drive the equilibrium towards the product. A variety of aromatic and heterocyclic aldehydes have been successfully used to synthesize Schiff base derivatives of 2-aminothiazoles. researchgate.net

Table 3: Synthesis of Schiff Bases from 2-Aminothiazoles

| Carbonyl Compound | Product Type | General Conditions | Reference |

| Aromatic Aldehydes | N-(Arylmethylidene)thiazol-2-amines | Acid catalyst (e.g., acetic acid), reflux in a suitable solvent (e.g., ethanol) | researchgate.netnih.gov |

| Ketones | N-(Alkylidene)thiazol-2-amines | Similar to aldehydes, may require more forcing conditions | actascientific.com |

Urea (B33335) and Thiourea (B124793) Derivatives Synthesis

The reaction of this compound with isocyanates or isothiocyanates provides a straightforward route to the corresponding urea and thiourea derivatives. nih.govnih.gov These reactions are generally high-yielding and proceed under mild conditions. The nucleophilic amino group attacks the electrophilic carbon of the isocyanate or isothiocyanate.

For instance, reacting a 2-aminothiazole with an appropriate isocyanate in a solvent like dimethylformamide (DMF) can yield N-substituted-N'-(thiazol-2-yl)ureas. nih.gov Similarly, thiourea derivatives can be obtained using isothiocyanates. rsc.org

Table 4: Synthesis of Urea and Thiourea Derivatives of 2-Aminothiazoles

| Reagent | Product Type | General Conditions | Reference |

| Isocyanates | N-Substituted-N'-(thiazol-2-yl)ureas | Inert solvent (e.g., DMF), room temperature or gentle heating | nih.gov |

| Isothiocyanates | N-Substituted-N'-(thiazol-2-yl)thioureas | Inert solvent (e.g., ethanol), room temperature or gentle heating | rsc.org |

Modifications at the Phenyl and p-Tolyl Moieties

The phenyl and p-tolyl groups at positions 5 and 4 of the thiazole ring, respectively, present opportunities for a variety of chemical transformations. These modifications can significantly influence the physicochemical properties and biological interactions of the resulting molecules.

Halogenated derivatives of this compound serve as key intermediates for further functionalization, particularly in cross-coupling reactions. The introduction of a halogen atom at a specific position on the phenyl or p-tolyl rings requires careful selection of reagents and reaction conditions to achieve the desired regioselectivity.

Studies on similar aromatic systems suggest that electrophilic halogenation is a viable approach. For instance, bromination can be achieved using reagents like N-bromosuccinimide (NBS), which is a convenient source of electrophilic bromine. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.commissouri.edu The directing effects of the substituents on the aromatic rings will govern the position of halogenation. In the case of the p-tolyl group, the methyl substituent is ortho-, para-directing. Since the para position is already substituted, bromination would be expected to occur at one of the ortho positions relative to the methyl group. For the phenyl group at the C5 position, the substitution pattern would be influenced by the electronic nature of the thiazole ring.

Similarly, iodination can be carried out using N-iodosuccinimide (NIS), often in the presence of a suitable acid catalyst. organic-chemistry.org The resulting halo-substituted derivatives are valuable precursors for introducing further molecular diversity.

Table 1: Potential Regioselective Halogenation Reactions

| Halogenating Agent | Potential Product | Typical Conditions | Anticipated Major Isomer |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Bromo-5-phenyl-4-(p-tolyl)thiazol-2-amine | Inert solvent (e.g., CCl4), radical initiator (e.g., AIBN), reflux masterorganicchemistry.com | Bromination on the p-tolyl ring, ortho to the methyl group |

| N-Iodosuccinimide (NIS) | Iodo-5-phenyl-4-(p-tolyl)thiazol-2-amine | Acetonitrile (B52724), reflux | Iodination on the phenyl ring |

The halogenated derivatives of this compound are amenable to a range of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of a halo-derivative with a boronic acid or ester in the presence of a palladium catalyst and a base. nih.govlibretexts.org This method is widely used for the formation of biaryl structures. For example, a bromo-substituted this compound could be coupled with various aryl or heteroaryl boronic acids to introduce diverse aromatic substituents. rsc.orgresearchgate.net

Heck Reaction: The Heck reaction couples a halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.org This allows for the introduction of alkenyl groups onto the phenyl or p-tolyl rings of the thiazole scaffold. The reaction is typically carried out in the presence of a palladium catalyst and a base. missouri.edu

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. libretexts.orgwikipedia.orgorganic-chemistry.orgyoutube.com This method is invaluable for introducing alkynyl moieties, which can serve as handles for further "click" chemistry modifications.

Table 2: Potential Cross-Coupling Reactions of Halo-5-phenyl-4-(p-tolyl)thiazol-2-amine

| Reaction | Coupling Partner | Typical Catalyst System | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh3)4, Na2CO3 | Aryl-substituted derivative |

| Heck | Alkene | Pd(OAc)2, PPh3, Et3N | Alkenyl-substituted derivative |

| Sonogashira | Terminal alkyne | PdCl2(PPh3)2, CuI, Et3N wikipedia.org | Alkynyl-substituted derivative |

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the derivatization of heterocyclic compounds. mdpi.com This approach avoids the pre-functionalization step of halogenation, thereby shortening synthetic sequences. For the this compound scaffold, direct C-H arylation of the phenyl or p-tolyl rings could be achieved using palladium catalysis with appropriate directing groups and oxidants. The regioselectivity of such reactions would be a key challenge to address.

Research on related thiazole systems has demonstrated the feasibility of palladium-catalyzed direct arylation at various positions of the thiazole ring and its substituents. researchgate.net The specific conditions, including the choice of catalyst, ligand, and solvent, would need to be optimized for the this compound substrate.

Synthesis of Hybrid Molecules and Conjugates Incorporating the this compound Scaffold

The unique structural features of this compound make it an attractive scaffold for the construction of hybrid molecules and bioconjugates for use as research probes.

To utilize this compound as a research probe, it can be attached to biomolecules via covalent linkers. The choice of linker is crucial and depends on the desired properties of the conjugate, such as stability and the specific conjugation chemistry to be employed.

Commonly used linkers include those with terminal functional groups that are reactive towards specific amino acid residues on proteins or functional groups on other biomolecules. symeres.com For instance, a linker with a terminal carboxylic acid can be activated and coupled to primary amines on a protein. Alternatively, a linker containing a maleimide (B117702) group can react specifically with thiol groups of cysteine residues. lumiprobe.com "Click" chemistry, utilizing azide-alkyne cycloaddition, is another powerful strategy for bioconjugation, offering high efficiency and orthogonality. lumiprobe.com An alkynyl or azido (B1232118) functionality can be introduced into the this compound scaffold through the cross-coupling reactions mentioned previously, allowing for subsequent conjugation to a biomolecule bearing the complementary reactive group. rsc.org

Table 3: Potential Linker Strategies for Bioconjugation

| Linker Functional Group | Target on Biomolecule | Conjugation Chemistry |

|---|---|---|

| N-Hydroxysuccinimide (NHS) ester | Primary amines (e.g., lysine) | Amide bond formation |

| Maleimide | Thiols (e.g., cysteine) | Thioether bond formation lumiprobe.com |

| Alkyne | Azide | Copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) lumiprobe.com |

| Azide | Alkyne | Copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) lumiprobe.com |

Fusing another heterocyclic ring system onto the this compound core can lead to novel scaffolds with unique three-dimensional shapes and potentially new biological activities. The 2-amino group of the thiazole ring is a key functional handle for such annulation reactions.

For example, reaction of the 2-aminothiazole with α,β-unsaturated ketones can lead to the formation of thiazolo[3,2-a]pyrimidine derivatives. researchgate.netrsc.orgresearchgate.netnih.govsioc-journal.cn The specific substitution pattern on the resulting fused ring system can be controlled by the choice of the α,β-unsaturated ketone. Another approach involves the reaction with dicarbonyl compounds or their equivalents to construct other fused heterocyclic systems. These reactions often proceed through a condensation-cyclization sequence.

The development of one-pot, multi-component reactions provides an efficient pathway to complex fused systems. For instance, a three-component reaction involving the 2-aminothiazole, an aldehyde, and a β-ketoester can yield highly substituted thiazolo[3,2-a]pyrimidines. researchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques for 5 Phenyl 4 P Tolyl Thiazol 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. For 5-Phenyl-4-(p-tolyl)thiazol-2-amine, with its distinct phenyl, p-tolyl, and thiazole-2-amine moieties, a suite of advanced NMR experiments is required to assign all proton and carbon signals unambiguously and to probe its conformational dynamics.

Two-Dimensional NMR (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for establishing the covalent framework and the through-space relationships of atoms within this compound.

COSY (Correlation Spectroscopy): This experiment would reveal the spin-spin coupling network between protons, primarily identifying the adjacent protons within the phenyl and p-tolyl rings. For instance, the characteristic splitting patterns of the aromatic protons can be traced, confirming the substitution patterns on both aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): By correlating proton and carbon signals that are directly bonded, HSQC allows for the definitive assignment of each carbon atom bearing a proton. This is particularly useful for distinguishing between the various aromatic CH groups.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is pivotal in piecing together the entire molecular puzzle. It reveals correlations between protons and carbons separated by two or three bonds. Key HMBC correlations would be expected between the protons of the phenyl and p-tolyl rings and the quaternary carbons of the thiazole (B1198619) ring (C4 and C5), as well as the C2 carbon bearing the amine group. This would unequivocally confirm the substitution pattern of the thiazole core.

NOESY (Nuclear Overhauser Effect Spectroscopy): To investigate the stereochemistry and preferred conformation, NOESY experiments are employed. This technique detects through-space correlations between protons that are in close proximity. For this compound, NOESY could provide insights into the relative orientation of the phenyl and p-tolyl rings with respect to the thiazole plane.

A hypothetical table of expected 2D NMR correlations is presented below:

| Proton (¹H) Signal | COSY Correlations (¹H) | HSQC Correlations (¹³C) | HMBC Correlations (¹³C) | NOESY Correlations (¹H) |

| Phenyl Protons | Other Phenyl Protons | Corresponding Phenyl Carbons | Thiazole C5, Other Phenyl Carbons | p-Tolyl Protons, Thiazole Protons |

| p-Tolyl Protons | Other p-Tolyl Protons | Corresponding p-Tolyl Carbons | Thiazole C4, Other p-Tolyl Carbons | Phenyl Protons, Methyl Protons |

| Methyl Protons (p-tolyl) | - | Methyl Carbon | p-Tolyl Aromatic Carbons | p-Tolyl Protons |

| Amine Protons (NH₂) | - | - | Thiazole C2 | - |

Solid-State NMR for Polymorph Characterization

While solution-state NMR provides information on the averaged structure in a solvent, solid-state NMR (ssNMR) is a powerful tool for characterizing the compound in its crystalline form. Different crystalline forms, or polymorphs, can exhibit distinct physical properties. ssNMR can detect subtle differences in the chemical shifts and couplings of carbon and nitrogen atoms within the crystal lattice, which arise from variations in molecular packing and intermolecular interactions. This makes ssNMR an essential technique for identifying and characterizing potential polymorphs of this compound, which is a critical aspect in pharmaceutical development.

Dynamic NMR Studies for Conformational Exchange

The phenyl and p-tolyl rings in this compound are not static but can rotate around their single bonds connected to the thiazole ring. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can provide quantitative information about the energy barriers associated with these rotational processes. By analyzing the changes in the lineshapes of the NMR signals as a function of temperature, the rates of conformational exchange can be determined. This information is valuable for understanding the molecule's flexibility and how it might interact with biological targets.

Mass Spectrometry (MS) Applications

Mass spectrometry is a complementary technique to NMR that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation patterns upon ionization.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is critical for confirming the molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) with very high precision (typically to four or five decimal places), HRMS allows for the calculation of the exact molecular formula, distinguishing it from other compounds with the same nominal mass. For C₁₆H₁₄N₂S, the expected exact mass would be a key confirmatory data point.

| Technique | Information Obtained | Expected Value for C₁₆H₁₄N₂S |

| HRMS | Exact Mass | 266.0878 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. This technique provides a wealth of structural information by revealing the characteristic ways in which a molecule breaks apart. For this compound, MS/MS experiments would likely show characteristic losses of fragments corresponding to the phenyl, tolyl, and amine groups, as well as cleavages within the thiazole ring itself. The analysis of these fragmentation pathways can help to confirm the connectivity of the different structural motifs within the molecule.

A plausible fragmentation pathway could involve the initial cleavage of the C-C bonds connecting the aromatic rings to the thiazole core, leading to the formation of characteristic fragment ions.

Isotopic Labeling in Mass Spectrometry for Mechanistic Insights

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. Isotopic labeling, in conjunction with MS, offers a deeper level of analysis, particularly for elucidating reaction mechanisms and fragmentation pathways.

For this compound, stable isotopes such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N) could be incorporated into the molecule during its synthesis. For example, using ¹³C-labeled benzaldehyde (B42025) or ¹⁵N-labeled thiourea (B124793) as starting materials would result in a final product with a correspondingly higher mass-to-charge (m/z) ratio.

When subjected to tandem mass spectrometry (MS/MS), the fragmentation pattern of the labeled compound can be compared to its unlabeled counterpart. Any fragment containing the isotopic label will exhibit a mass shift, allowing for the precise assignment of its origin within the parent molecule. This methodology is invaluable for tracking the fate of specific atoms during fragmentation, which can be critical for understanding the molecule's stability and potential metabolic pathways. While specific studies on this compound are not prevalent, the general principles of mass spectral fragmentation in related aminothiazoles suggest that cleavage of the thiazole ring and loss of the amino group are likely fragmentation routes that could be investigated using this technique. nih.gov

Table 1: Hypothetical Isotopic Labeling Strategy for Mechanistic Analysis

| Isotope | Precursor | Labeled Position | Expected Mass Shift (in labeled fragment) | Mechanistic Question Addressed |

| ¹³C | ¹³C₆-Benzaldehyde | Phenyl ring at C5 | +6 Da | Pathway of phenyl group fragmentation |

| ¹⁵N | ¹⁵N-Thiourea | Amino group and N3 of thiazole ring | +1 or +2 Da | Involvement of nitrogen atoms in rearrangements |

| ²H | Deuterated p-tolyl starting material | Tolyl ring | Variable | Hydrogen transfer reactions during fragmentation |

X-ray Crystallography and Solid-State Characterization

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering insights into molecular geometry, conformation, and intermolecular interactions.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Obtaining a suitable single crystal of this compound would allow for its analysis by single-crystal X-ray diffraction (SC-XRD). This technique would provide precise data on bond lengths, bond angles, and torsional angles within the molecule. For instance, it would definitively confirm the connectivity of the phenyl and p-tolyl groups to the C5 and C4 positions of the thiazole ring, respectively.

The analysis would also reveal the planarity of the thiazole ring and the dihedral angles between this ring and the two aryl substituents. In similar diaryl-thiazole structures, these rings are often twisted relative to each other to minimize steric hindrance. mdpi.commdpi.com The solid-state packing could be stabilized by intermolecular hydrogen bonds involving the 2-amino group and the thiazole nitrogen atom, forming dimers or more extended networks. researchgate.net

Table 2: Expected Structural Parameters from SC-XRD of a Diaryl-Substituted Aminothiazole

| Parameter | Expected Value/Observation | Significance |

| Thiazole Ring | Largely planar | Confirms heterocyclic core structure |

| C-S Bond Lengths | ~1.70-1.75 Å | Typical for thiazole ring |

| C-N Bond Lengths | ~1.30-1.40 Å | Indicates degree of electron delocalization |

| Dihedral Angle (Thiazole-Phenyl) | Non-zero value | Quantifies steric-induced twisting |

| Dihedral Angle (Thiazole-Tolyl) | Non-zero value | Quantifies steric-induced twisting |

| Hydrogen Bonding | N-H···N interactions | Key intermolecular packing force |

Powder X-ray Diffraction for Crystalline Form Analysis

Powder X-ray diffraction (PXRD) is a crucial technique for analyzing the bulk crystalline properties of a material. It is particularly useful for identifying different polymorphic forms, which are different crystal structures of the same compound. Polymorphs can have distinct physical properties, including solubility and stability.

A PXRD pattern of a synthesized batch of this compound would serve as a unique fingerprint for that specific crystalline form. The pattern, consisting of diffraction peaks at characteristic 2θ angles, can be used for quality control to ensure batch-to-batch consistency. While single crystals suitable for SC-XRD may be difficult to grow, PXRD can be performed on any microcrystalline powder. researchgate.net Comparing the experimental PXRD pattern to one simulated from single-crystal data (if available) can confirm the phase purity of the bulk sample.

Co-crystallization Studies with Model Substrates or Counterions

Co-crystallization is a technique used to form a crystalline solid containing two or more neutral molecules in a stoichiometric ratio. nih.govtbzmed.ac.ir For this compound, which possesses both hydrogen bond donor (amino group) and acceptor (thiazole nitrogen) sites, co-crystallization with various co-formers (e.g., carboxylic acids, amides) could be explored.

These studies can be valuable for several reasons:

Modifying Physicochemical Properties: Co-crystals can exhibit improved solubility, dissolution rate, and stability compared to the parent compound. nih.govmdpi.com

Probing Intermolecular Interactions: Successfully forming a co-crystal provides direct evidence of the intermolecular interactions that drive molecular recognition. The resulting crystal structure would reveal the specific hydrogen bonding motifs between the thiazole derivative and the co-former.

Structural Analogs: Co-crystals can serve as models for understanding how the molecule might interact with biological targets, such as enzyme active sites. researchgate.net

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy probes the molecular vibrations of a sample, providing information about the functional groups present.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups within a molecule. The FTIR spectrum of this compound would be expected to show a series of characteristic absorption bands.

The N-H stretching vibrations of the primary amine group would typically appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the aromatic phenyl and tolyl groups would be observed around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations within the thiazole and aromatic rings would produce a complex set of bands in the 1450-1650 cm⁻¹ region. The presence of the tolyl group would be further indicated by C-H bending vibrations of the methyl group. Studies on similar 2-aminothiazole (B372263) derivatives confirm these general assignments. asianpubs.orgmdpi.comsemanticscholar.org

Table 3: Expected Characteristic FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H Stretch | Primary Amine (-NH₂) |

| 3000 - 3100 | C-H Stretch | Aromatic (Phenyl, Tolyl) |

| 2850 - 2960 | C-H Stretch | Methyl (-CH₃) |

| 1550 - 1650 | C=N Stretch | Thiazole Ring |

| 1450 - 1600 | C=C Stretch | Aromatic Rings |

| ~1375 | C-H Bend | Methyl (-CH₃) |

| 690 - 900 | C-H Out-of-plane Bend | Aromatic Ring Substitution Pattern |

Raman Spectroscopy for Molecular Fingerprinting and Vibrational Modes

Theoretical Vibrational Mode Analysis:

A comprehensive understanding of the Raman spectrum of this compound can be achieved through theoretical calculations, such as Density Functional Theory (DFT). These computational methods can predict the vibrational frequencies and their corresponding Raman intensities with a high degree of accuracy. The analysis would involve the characterization of vibrations associated with the three main structural components of the molecule: the 2-aminothiazole core, the phenyl group at the 5-position, and the p-tolyl group at the 4-position.

Key Vibrational Regions and Expected Modes:

The Raman spectrum can be divided into several key regions, each corresponding to specific types of molecular vibrations:

High-Frequency Region (3000-3500 cm⁻¹): This region is dominated by N-H and C-H stretching vibrations. The amino group (-NH₂) on the thiazole ring would exhibit symmetric and asymmetric stretching modes. The aromatic C-H stretching vibrations from both the phenyl and p-tolyl rings would also appear in this region, typically above 3000 cm⁻¹.

Fingerprint Region (1000-1800 cm⁻¹): This is a complex and highly characteristic region containing a wealth of structural information. Key vibrations expected for this compound include:

C=C and C=N Stretching: The thiazole ring and the aromatic phenyl and p-tolyl rings will have a series of C=C stretching vibrations, typically in the 1400-1650 cm⁻¹ range. The C=N stretching of the thiazole ring is also expected in this vicinity.

-NH₂ Scissoring: The bending vibration of the amino group would give rise to a characteristic peak in this region.

Aromatic Ring Modes: The phenyl and p-tolyl rings will have several characteristic in-plane bending and stretching vibrations that contribute to the unique fingerprint of the molecule.

Low-Frequency Region (below 1000 cm⁻¹): This region contains vibrations involving the entire molecular skeleton, including ring deformation modes, and C-S stretching vibrations from the thiazole ring. Out-of-plane bending vibrations of the aromatic C-H bonds are also found here.

Detailed Research Findings from Analogous Structures:

Studies on 2-aminothiazole provide foundational data for interpreting the spectrum of its more complex derivatives. For instance, the Raman spectrum of 2-aminothiazole shows characteristic bands for the thiazole ring and the amino group. researchgate.net Theoretical studies on related 4,5-diaryl heterocyclic compounds, such as 4,5-diphenyl-2-oxazole propionic acid, have shown how the vibrations of the phenyl rings can be assigned. While the heteroatom is different, the analysis of the phenyl group vibrations provides a useful reference.

Based on these principles and data from analogous compounds, a predicted Raman spectral data table for this compound can be constructed.

Interactive Data Table: Predicted Raman Vibrational Modes for this compound

| Raman Shift (cm⁻¹) (Predicted) | Vibrational Mode Assignment | Associated Functional Group/Structural Unit |

| ~3450 | Asymmetric N-H Stretch | Amino (-NH₂) |

| ~3350 | Symmetric N-H Stretch | Amino (-NH₂) |

| 3050-3100 | Aromatic C-H Stretch | Phenyl and p-Tolyl Rings |

| ~2920 | Aliphatic C-H Stretch | Methyl (-CH₃) of p-Tolyl |

| ~1620 | -NH₂ Scissoring | Amino (-NH₂) |

| 1580-1610 | C=C Stretching | Phenyl and p-Tolyl Rings |

| 1450-1550 | C=C and C=N Stretching | Thiazole Ring |

| ~1380 | -CH₃ Bending | Methyl (-CH₃) of p-Tolyl |

| 1000-1200 | In-plane C-H Bending | Phenyl and p-Tolyl Rings |

| ~1000 | Ring Breathing | Phenyl Ring |

| 800-900 | Out-of-plane C-H Bending | Phenyl and p-Tolyl Rings |

| 600-700 | C-S Stretching | Thiazole Ring |

This table represents a theoretical prediction and would require experimental verification through the actual measurement of the Raman spectrum of this compound. Such an experimental investigation, coupled with detailed DFT calculations, would provide a definitive molecular fingerprint and a complete assignment of the vibrational modes for this compound.

Analytical Methodologies for Research and Characterization of 5 Phenyl 4 P Tolyl Thiazol 2 Amine

Chromatographic Separation Techniques

Chromatography is an indispensable tool for the separation and analysis of 5-Phenyl-4-(p-tolyl)thiazol-2-amine and its potential impurities. The choice of chromatographic technique depends on the specific analytical goal, such as purity assessment, monitoring reaction progress, or profiling volatile impurities.

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for monitoring the progress of its synthesis. A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the main compound from its starting materials, by-products, and degradation products.

The development of a robust HPLC method involves the systematic optimization of several parameters to achieve the desired separation with good peak shape and resolution. nasc.ac.in Key parameters include the choice of the stationary phase (column), the composition of the mobile phase, the flow rate, and the detector wavelength. For 2-aminothiazole (B372263) derivatives, reversed-phase columns, such as C18 or C8, are commonly employed. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nasc.ac.in The pH of the aqueous buffer can be critical for achieving good peak shape for basic compounds like 2-aminothiazoles. nasc.ac.in

A typical HPLC method for the analysis of this compound could be developed and validated to demonstrate its specificity, linearity, accuracy, and precision. The retention time of the main peak corresponding to the compound would be established, and the area of this peak would be used to determine its purity relative to any impurity peaks.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |

| Gradient | 30% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Table 2: Hypothetical Purity Data from HPLC Analysis

| Sample Batch | Retention Time (min) | Peak Area (%) | Purity (%) |

| 001 | 8.52 | 99.85 | 99.85 |

| 002 | 8.51 | 99.54 | 99.54 |

| 003 | 8.53 | 99.91 | 99.91 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in a sample of this compound. These impurities could originate from residual solvents, reagents, or side reactions during synthesis.

In GC-MS, the sample is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "molecular fingerprint," allowing for the identification of the compound by comparison to spectral libraries. For a related compound, 5-(p-Aminophenyl)-4-(p-tolyl)-2-thiazolamine, GC-MS data is available in public databases, indicating the suitability of this technique for the analysis of such structures. nih.gov

Table 3: Potential Volatile Impurities and their Characteristic Mass Fragments

| Impurity | Potential Source | Characteristic m/z Fragments |

| Toluene | Residual Solvent | 91, 92, 65 |

| Aniline | Starting Material | 93, 66, 65 |

| Acetophenone (B1666503) | By-product | 105, 77, 51 |

Chiral Chromatography for Enantiomeric Excess Determination

The structure of this compound is achiral, meaning it does not have a non-superimposable mirror image (enantiomer). However, if a chiral center were introduced into the molecule, or if chiral impurities were a concern, chiral chromatography would be the method of choice for separating and quantifying the enantiomers.

Chiral separations are typically achieved using a chiral stationary phase (CSP) in HPLC. These CSPs are designed to interact differently with each enantiomer, leading to different retention times and allowing for their separation. Polysaccharide-based CSPs are widely used for the separation of a broad range of chiral compounds. Alternatively, chiral derivatizing agents can be used to convert the enantiomers into diastereomers, which can then be separated on a standard achiral column. elsevierpure.com

For a hypothetical chiral analog of this compound, the enantiomeric excess (e.e.), a measure of the purity of one enantiomer over the other, could be determined. A fluorescence-based assay could also be employed for high-throughput screening of enantiomeric excess. nih.gov

Spectrophotometric Quantification Methods

Spectrophotometric methods are valuable for the rapid and straightforward quantification of this compound in solution. These techniques rely on the interaction of the molecule with electromagnetic radiation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple and robust method for determining the concentration of this compound in a solution. The molecule possesses chromophores, parts of the molecule that absorb UV or visible light, due to its aromatic rings and conjugated system. This absorption is directly proportional to the concentration of the compound in the solution, a relationship described by the Beer-Lambert law.

To determine the concentration, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The λmax for similar 2-aminothiazole derivatives can be found in the UV region. researchgate.netresearchgate.net The absorbance of an unknown sample can then be measured, and its concentration can be determined by interpolation from the calibration curve.

Table 4: Hypothetical UV-Vis Spectroscopy Data for Calibration Curve

| Concentration (µg/mL) | Absorbance at λmax (e.g., 280 nm) |

| 2 | 0.152 |

| 4 | 0.305 |

| 6 | 0.458 |

| 8 | 0.610 |

| 10 | 0.763 |

Fluorimetry for Sensitive Detection

Fluorimetry, or fluorescence spectroscopy, is a highly sensitive technique that can be used for the detection and quantification of fluorescent compounds. Many aromatic molecules, including certain thiazole (B1198619) derivatives, exhibit fluorescence, where they absorb light at one wavelength (excitation) and emit light at a longer wavelength (emission). researchgate.net

If this compound is fluorescent, or can be derivatized with a fluorescent tag, fluorimetry can offer significantly lower detection limits compared to UV-Vis spectroscopy. squ.edu.om The intensity of the emitted fluorescence is directly proportional to the concentration of the analyte, allowing for quantitative analysis. This method is particularly useful for trace analysis or when the sample volume is limited. The development of a fluorimetric method would involve determining the optimal excitation and emission wavelengths for the compound.

Electrophoretic Methods

Electrophoretic methods, particularly those performed in a capillary format, have emerged as powerful techniques for the analysis of pharmaceutical compounds, including complex heterocyclic structures like this compound. These methods offer high separation efficiency, rapid analysis times, and minimal sample consumption, making them ideal for research and characterization purposes.

Capillary Electrophoresis (CE) for High-Resolution Separation and Analysis

Capillary Electrophoresis (CE) is a family of related separation techniques that use narrow-bore fused-silica capillaries to separate a wide range of both large and small molecules. The separation is based on the differential migration of analytes in an electric field. For compounds like this compound and its derivatives, Capillary Zone Electrophoresis (CZE) is a particularly relevant mode.

In CZE, the capillary is filled with a background electrolyte (BGE) or running buffer. When a high voltage is applied across the capillary, it generates an electroosmotic flow (EOF) of the buffer solution, which typically moves towards the cathode. Analytes migrate through the capillary under the influence of both their electrophoretic mobility and the EOF. The electrophoretic mobility of an analyte is determined by its charge-to-size ratio. Positively charged ions are attracted to the cathode, negatively charged ions are attracted to the anode, and neutral molecules move with the EOF. The separation of different components of a mixture is achieved due to their different apparent velocities, allowing for high-resolution separation.

The basic nature of the 2-amine group on the thiazole ring of this compound allows it to be protonated in acidic buffers, rendering it a cationic species. This makes it an ideal candidate for separation by CZE. The separation of a mixture of thiazole derivatives can be optimized by adjusting various experimental parameters.

Key Parameters for CZE Analysis of Thiazole Derivatives:

Buffer pH: The pH of the background electrolyte is a critical parameter as it determines the charge state of the analyte. For aminothiazole derivatives, a lower pH will ensure protonation and impart a positive charge, facilitating migration and separation.

Buffer Composition and Concentration: The choice of buffer, such as a borate (B1201080) or phosphate (B84403) buffer, and its concentration can influence the EOF, current, and separation selectivity.

Applied Voltage: Higher voltages generally lead to faster separations and sharper peaks, but can also generate excessive Joule heating, which may affect resolution and capillary integrity. Typical voltages range from 15 to 30 kV. researchgate.net

Capillary Dimensions: The length and internal diameter of the capillary affect the analysis time, separation efficiency, and sample volume. Longer capillaries provide better resolution but increase analysis time. researchgate.net

Temperature: Controlling the capillary temperature is important for maintaining reproducible migration times and preventing sample degradation.

Research on the analysis of related thioamides and aminothiazole derivatives has demonstrated the effectiveness of CZE. For instance, a study on the separation of various thioamides based on thiazole and other azoles optimized CZE conditions to achieve efficient separation and quantification. researchgate.net In this work, a borate buffer with a pH of 9.18 and an applied voltage of 20 kV were found to be optimal for separating a mixture of related compounds in a 60 cm quartz capillary. researchgate.net

Another study utilized CZE to screen for interactions between aminothiazole derivatives and a peptide target, highlighting the technique's sensitivity and suitability for high-performance analytical screening. nih.gov This research successfully employed CZE to characterize the binding of several carbonyl-2-aminothiazole derivatives, demonstrating the method's utility in drug discovery contexts. nih.gov

While specific CE data for this compound is not extensively published, the established methodologies for structurally similar aminothiazole derivatives provide a strong framework for its analysis. The following table outlines typical parameters that would be employed for the CZE analysis of this compound, based on published research for related structures.

| Parameter | Value/Condition | Purpose |

| Instrument | Capillary Electrophoresis System | Provides high voltage and detection |

| Capillary | Fused-silica, 50-75 µm i.d., 50-60 cm total length | Separation medium |

| Background Electrolyte | 25-50 mM Phosphate or Borate Buffer | Maintains pH and conductivity |

| pH | 2.5 - 9.2 | Controls analyte charge and EOF researchgate.net |

| Applied Voltage | 15 - 25 kV | Drives separation researchgate.net |

| Temperature | 25 °C | Ensures reproducibility |

| Injection | Hydrodynamic (pressure) or Electrokinetic (voltage) | Introduces sample into the capillary |

| Detection | UV-Vis Absorbance (e.g., at 254 nm or 280 nm) | Quantifies the separated analytes |

The high efficiency, speed, and low sample and reagent consumption of CE make it a valuable tool for the purity assessment, stability testing, and quantitative analysis of this compound in research and quality control settings.

Exploration of 5 Phenyl 4 P Tolyl Thiazol 2 Amine As a Research Probe and Building Block in Advanced Chemical Sciences

Application in Materials Science

There is no available information on the incorporation of 5-Phenyl-4-(p-tolyl)thiazol-2-amine into various materials.

Incorporation into Organic Optoelectronic Materials (e.g., OLEDs, organic solar cells)

No studies were found that investigate the use of this compound as a component in the emissive or charge-transporting layers of organic light-emitting diodes (OLEDs) or as a donor or acceptor material in organic solar cells.

Self-Assembly and Supramolecular Chemistry

There is no documented research on the self-assembly properties of this compound or its application in the construction of supramolecular architectures.

Role in Catalysis Research

The potential for this compound to act as a catalyst or a ligand in catalytic systems has not been explored in the available literature.

As a Ligand in Organometallic Catalysis

No publications report the synthesis of organometallic complexes where this compound serves as a ligand for a metal center, nor its application in any organometallic catalytic reactions.

Organocatalytic Applications

The potential for this compound to function as a metal-free organocatalyst has not been investigated in any published research.

Utilization in Chemical Biology Research

The application of synthetic small molecules in chemical biology has revolutionized our ability to study and manipulate biological systems. This compound, with its distinct chemical properties, serves as a valuable scaffold in this domain. Its aromatic rings can be strategically functionalized, and the primary amine group offers a convenient handle for conjugation to other molecules, making it an ideal candidate for the development of specialized research tools.

Development of Affinity Probes for Target Identification

A cornerstone of chemical biology is the identification of the cellular targets of small molecules. Affinity-based probes, which typically consist of a recognition element, a reactive group, and a reporter tag, are instrumental in this process. The this compound framework is well-suited for the design of such probes.

Researchers can leverage the core structure as the recognition element that imparts specificity for a particular protein target. The primary amine at the 2-position of the thiazole (B1198619) ring can be readily modified to incorporate a photoreactive group, such as a diazirine or benzophenone, which upon photoactivation can form a covalent bond with the target protein. Furthermore, a reporter tag, like biotin (B1667282) for subsequent purification or a fluorophore for visualization, can be appended to another position on the molecule, often on the phenyl or p-tolyl rings.

While specific examples detailing the use of this compound itself as an affinity probe are emerging, the general strategy is well-established for the broader class of 2-aminothiazoles. The derivatization of this compound to create a library of affinity probes allows for the systematic exploration of its potential biological targets, a critical step in understanding its mechanism of action and identifying new therapeutic avenues.

Table 1: Potential Modifications of this compound for Affinity Probe Development

| Position of Modification | Functional Group to be Added | Purpose |

| 2-amino group | Photoreactive group (e.g., diazirine) | Covalent cross-linking to the target protein |

| Phenyl or p-tolyl ring | Reporter tag (e.g., biotin, alkyne) | Detection and purification of the target-probe complex |

Fluorescent Labeling and Imaging Reagents

Fluorescent labeling is a powerful technique for visualizing and tracking biological molecules and processes within living cells. The inherent photophysical properties of certain aromatic systems can be harnessed to create fluorescent probes. While this compound may not be strongly fluorescent in its native state, its structure is a prime candidate for modification into a potent fluorophore.

The extended π-conjugated system of the diaryl-substituted thiazole can be chemically altered to enhance its quantum yield and shift its emission wavelength. For instance, the introduction of electron-donating or electron-withdrawing groups on the phenyl and p-tolyl rings can modulate the electronic properties of the molecule, leading to desirable fluorescent characteristics. The 2-amino group provides a convenient site for conjugation to biomolecules, such as proteins or nucleic acids, or for the attachment of targeting moieties that direct the probe to specific subcellular compartments.

The development of fluorescent derivatives of this compound holds promise for non-invasive cellular imaging studies. These reagents could be employed to label specific cellular structures, monitor dynamic processes in real-time, and provide insights into the spatial and temporal distribution of the molecule within a cellular context.

Mechanism of Action Elucidation through Biochemical Assays

Understanding the precise mechanism by which a small molecule exerts its biological effects is a central goal of chemical biology and medicinal chemistry. In vitro biochemical assays, such as enzyme kinetics studies, are indispensable tools in this endeavor. This compound and its derivatives can be systematically evaluated in these assays to determine their effects on specific enzymes or protein functions.

For example, if a screening campaign identifies this compound as an inhibitor of a particular enzyme, detailed kinetic studies can be performed to characterize the nature of this inhibition. By measuring the enzyme's reaction rate at varying concentrations of the substrate and the inhibitor, researchers can determine whether the inhibition is competitive, non-competitive, or uncompetitive. This information provides valuable clues about the inhibitor's binding site and its mode of interaction with the enzyme.

Furthermore, structure-activity relationship (SAR) studies, where a series of analogs of this compound are synthesized and tested, can pinpoint the key structural features required for its activity. This iterative process of design, synthesis, and biochemical evaluation is fundamental to optimizing the potency and selectivity of a lead compound and to gaining a deeper understanding of its molecular mechanism of action.

Table 2: Investigating Enzyme Inhibition by this compound

| Kinetic Parameter | Information Gained |

| IC50 | The concentration of inhibitor required to reduce enzyme activity by 50% |

| Ki | The inhibition constant, a measure of the inhibitor's binding affinity |

| Mode of Inhibition | Elucidates whether the inhibitor binds to the active site or an allosteric site |

Future Research Directions and Unexplored Avenues for 5 Phenyl 4 P Tolyl Thiazol 2 Amine Chemistry

Integration with Artificial Intelligence and Machine Learning for De Novo Design and Prediction

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. nih.govmdpi.com For 5-phenyl-4-(p-tolyl)thiazol-2-amine, these computational tools offer a powerful approach to accelerate the design of new derivatives with enhanced properties.

De Novo Design: ML models, particularly generative models like recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on large datasets of known thiazole (B1198619) derivatives to generate novel molecular structures. nih.gov These models can learn the underlying chemical rules and structural motifs associated with desired activities, proposing new analogues of this compound that are synthetically feasible and possess optimized properties. This approach can explore a vast chemical space more efficiently than traditional methods. nih.govmdpi.com